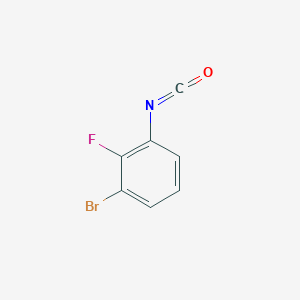

3-Bromo-2-fluorophenylisocyanate

Description

3-Bromo-2-fluorophenylisocyanate is an aromatic isocyanate compound characterized by a bromine atom at the 3-position and a fluorine atom at the 2-position of the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of ureas, carbamates, and other isocyanate-derived intermediates.

Propriétés

IUPAC Name |

1-bromo-2-fluoro-3-isocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFJHXRIHLMVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorophenylisocyanate typically involves the reaction of 3-bromo-2-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

3-Bromo-2-fluoroaniline+Phosgene→3-Bromo-2-fluorophenylisocyanate+HCl

Industrial Production Methods: In an industrial setting, the production of 3-Bromo-2-fluorophenylisocyanate may involve continuous flow reactors to handle the toxic and reactive nature of phosgene. Safety measures are paramount to prevent exposure to hazardous chemicals.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-fluorophenylisocyanate undergoes various chemical reactions, including:

Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-bromo-2-fluoroaniline and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile.

Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Heterocycles: Formed from cycloaddition reactions.

Applications De Recherche Scientifique

3-Bromo-2-fluorophenylisocyanate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-Bromo-2-fluorophenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of ureas, carbamates, and other compounds.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-2-fluorophenylisocyanate with structurally related brominated and fluorinated isocyanates, phenylacetic acids, and acyl chlorides. Key differences in substituent positions, functional groups, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison

Key Comparisons

Reactivity of Functional Groups

- Isocyanates : Both 3-Bromo-2-fluorophenylisocyanate and 4-Bromo-2-(trifluoromethyl)phenyl isocyanate react with amines or alcohols to form ureas or carbamates. The electron-withdrawing CF₃ group in the latter enhances electrophilicity at the isocyanate group, accelerating reactions with nucleophiles compared to the Br/F-substituted analog .

- Carboxylic Acid vs. Acyl Chloride : 3-Bromo-4-fluorophenylacetic acid (carboxylic acid) is less reactive than acyl chlorides like 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride, which readily undergo nucleophilic substitution or acylation .

Substituent Effects on Physicochemical Properties LogP and Solubility: The trifluoromethyl group in 4-Bromo-2-(trifluoromethyl)phenyl isocyanate increases lipophilicity (higher LogP) compared to 3-Bromo-2-fluorophenylisocyanate. This impacts solubility in organic solvents, favoring applications in hydrophobic polymer matrices .

Safety and Handling

- Isocyanates generally exhibit high reactivity and toxicity. For example, 4-Bromo-2-(trifluoromethyl)phenyl isocyanate requires stringent handling (e.g., inert atmosphere, PPE) due to its irritant properties, similar to other aryl isocyanates .

- 3-Bromo-4-fluorophenylacetic acid has moderate hazards (H302: harmful if swallowed), while acyl chlorides like 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride are corrosive (H314: causes severe skin burns) .

Activité Biologique

3-Bromo-2-fluorophenylisocyanate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant research findings and case studies.

- Molecular Formula : C7H4BrF N

- Molecular Weight : Approximately 218.07 g/mol

- Structure : The compound features a phenyl ring substituted with bromine and fluorine atoms, along with an isocyanate functional group, which contributes to its reactivity and biological interactions.

The biological activity of 3-bromo-2-fluorophenylisocyanate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isocyanate group can undergo nucleophilic attack by biological nucleophiles, leading to the formation of carbamates or ureas, which may modulate enzyme activity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with kinases has been noted, suggesting a role in cancer therapy.

- Apoptosis Induction : Preliminary studies indicate that it may induce apoptosis in certain cancer cell lines through the modulation of signaling pathways.

Biological Activity

Research indicates that 3-bromo-2-fluorophenylisocyanate exhibits a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : The compound has been tested against several cancer cell lines, demonstrating cytotoxic effects and potential as an anticancer agent.

Research Findings

A review of recent studies highlights the following findings regarding the biological activity of 3-bromo-2-fluorophenylisocyanate:

- Inhibition of FLT3 Kinase :

-

Antimicrobial Studies :

- In vitro tests demonstrated that derivatives of this compound exhibited antimicrobial activity against specific pathogens, indicating its potential use in developing new antibiotics .

-

Mechanistic Insights :

- Research on related compounds revealed that the mechanism often involves binding to target proteins or enzymes, leading to altered cellular functions such as growth inhibition or apoptosis .

Case Studies

Several case studies have illustrated the practical applications and effectiveness of 3-bromo-2-fluorophenylisocyanate in drug development:

- Case Study 1 : A derivative was synthesized and tested for its ability to inhibit cancer cell proliferation. Results showed a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

- Case Study 2 : A study assessed the compound's effects on bacterial growth. It was found that certain structural modifications enhanced its antimicrobial potency, providing insights into optimizing derivatives for therapeutic use.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with 3-bromo-2-fluorophenylisocyanate compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| 3-Bromo-2-fluorophenylisocyanate | Anticancer, Antimicrobial | Enzyme inhibition, apoptosis induction |

| 1-(1,3-Benzodioxol-5-yl)-3-(4-bromo-2-fluorophenyl)urea | Anticancer | Target protein binding |

| 4-Bromo-2-fluorophenyl isocyanate | Antimicrobial | Inhibition of biosynthesis pathways |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.